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Compound of Interest

Compound Name: Tifenazoxide

Cat. No.: B1683159 Get Quote

Tifenazoxide (also known as NN414) has emerged as a highly potent and selective opener of

the ATP-sensitive potassium (K-ATP) channel, specifically targeting the SUR1 regulatory

subunit. This guide provides a detailed comparison of Tifenazoxide with other key selective

SUR1 modulators, including both channel openers and inhibitors. The information is intended

for researchers, scientists, and drug development professionals, with a focus on performance

metrics, experimental validation, and underlying mechanisms of action.

Introduction to SUR1 and K-ATP Channels
ATP-sensitive potassium (K-ATP) channels are crucial links between cellular metabolism and

electrical excitability in various tissues, including pancreatic β-cells, neurons, and muscle cells.

[1][2] These channels are hetero-octameric complexes, typically composed of four pore-forming

inward rectifier potassium channel subunits (Kir6.1 or Kir6.2) and four regulatory sulfonylurea

receptor (SUR) subunits (SUR1, SUR2A, or SUR2B).[3][4] The SUR1 isoform, encoded by the

ABCC8 gene, is predominantly found in pancreatic β-cells and neurons, where it forms

channels with Kir6.2.[5] These SUR1/Kir6.2 channels are inhibited by intracellular ATP and

activated by Mg-ADP, thereby sensing the cell's energy status.

Modulation of SUR1-containing K-ATP channels is a key therapeutic strategy. Channel

inhibitors, such as sulfonylureas, stimulate insulin secretion and are used to treat type 2

diabetes. Conversely, channel openers that hyperpolarize the cell membrane can inhibit insulin

secretion, offering potential treatments for conditions of insulin excess, and may have

neuroprotective effects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1683159?utm_src=pdf-interest
https://www.benchchem.com/product/b1683159?utm_src=pdf-body
https://www.benchchem.com/product/b1683159?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5966361/
https://synapse.patsnap.com/article/what-are-sur1-inhibitors-and-how-do-they-work
https://pmc.ncbi.nlm.nih.gov/articles/PMC4600379/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9106677/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2265539/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Tifenazoxide: A Potent and Selective SUR1 Agonist
Tifenazoxide is a SUR1/Kir6.2 selective K-ATP channel opener. It is distinguished by its high

potency, which is significantly greater than that of the non-selective opener, diazoxide. This

selectivity makes Tifenazoxide a valuable research tool and a potential therapeutic agent for

disorders involving excessive insulin release.

Comparative Performance of SUR1 Modulators
The efficacy and selectivity of SUR1 modulators are typically assessed through

electrophysiological and ion flux assays. The following tables summarize key quantitative data

for Tifenazoxide and other notable SUR1-targeting compounds.

SUR1 Channel Openers (Agonists)
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Compoun
d

Target
Assay
Type

Cell/Syst
em

Potency
(EC50/IC5
0)

Selectivit
y Profile

Referenc
e(s)

Tifenazoxid

e (NN414)

Kir6.2/SUR

1

Patch-

Clamp

Xenopus

Oocytes

EC50 =

0.45 µM

>100-fold

more

potent than

Diazoxide.

Does not

activate

Kir6.2/SUR

2A or

Kir6.2/SUR

2B.

Kir6.2/SUR

1

Insulin

Release
βTC6 Cells

IC50 =

0.15 µM

Selective

for SUR1-

containing

channels.

Diazoxide
Kir6.2/SUR

1

Patch-

Clamp

Xenopus

Oocytes

EC50 = 31

µM

Non-

selective;

also

activates

SUR2-

containing

channels.

VU007106

3

Kir6.2/SUR

1

Thallium

Flux
- -

Selective

for

SUR1/Kir6.

2; does not

activate

SUR2A/Kir

6.2 or

SUR2A/Kir

6.1. More

potent than

diazoxide.
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SUR1 Channel Inhibitors (Antagonists)
Compoun
d

Target
Assay
Type

Cell/Syst
em

Potency
(IC50 in
nmol/L)

Selectivit
y Profile

Referenc
e(s)

Glibenclam

ide
SUR1

Ion

Channel

Current

- 0.13–4.2

Also

inhibits

SUR2A

(27–45 nM)

and

SUR2B

(42–166

nM), but

with higher

affinity for

SUR1.

Glimepiride SUR1

Ion

Channel

Current

- 3.0

Also

inhibits

SUR2A

(5.4 nM)

and

SUR2B

(7.3 nM).

Repaglinid

e
SUR1

Ion

Channel

Current

- 5.6–21

Also

inhibits

SUR2A

(2.2 nM).

Signaling Pathways and Mechanisms of Action
The modulation of the SUR1/Kir6.2 channel has profound effects on cell membrane potential

and downstream signaling cascades.

Canonical K-ATP Channel Modulation in Pancreatic β-
Cells
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In pancreatic β-cells, the SUR1/Kir6.2 channel is central to glucose-stimulated insulin

secretion. High glucose levels lead to increased intracellular ATP, which closes the K-ATP

channel. The resulting membrane depolarization opens voltage-gated Ca²⁺ channels, leading

to Ca²⁺ influx and insulin exocytosis. SUR1 inhibitors like glibenclamide mimic the effect of high

ATP, while openers like Tifenazoxide counteract it.

Pancreatic β-Cell

Pharmacological Modulators

High Glucose Metabolism ↑ [ATP]/[ADP] Ratio Kir6.2/SUR1
K-ATP Channel

Inhibition Membrane
Depolarization
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Tifenazoxide
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Activation

Glibenclamide
(Inhibitor)

Inhibition

Click to download full resolution via product page

Caption: Modulation of the Kir6.2/SUR1 K-ATP channel in insulin secretion.

Pathological Role of SUR1 in CNS Injury
In the central nervous system (CNS), injury such as ischemic stroke or traumatic brain injury

can lead to the upregulation of SUR1. Here, SUR1 can co-assemble with the TRPM4 channel

to form a SUR1-TRPM4 non-selective cation channel. Activation of this channel contributes to

cytotoxic edema, neuroinflammation, and oncotic cell death. Consequently, SUR1 inhibitors like

glibenclamide are being investigated for their neuroprotective effects in these conditions.
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Caption: Role of the SUR1-TRPM4 channel in the pathophysiology of CNS injury.

Experimental Protocols
The characterization of SUR1 modulators relies on specific and sensitive experimental

techniques. Below are outlines of key methodologies.

Electrophysiology: Patch-Clamp Recording
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Objective: To directly measure the effect of compounds on the ion channel currents of K-ATP

channels.

Methodology:

Cell Preparation: HEK293 cells or Xenopus oocytes are co-transfected with cDNAs for Kir6.2

and the desired SUR isoform (SUR1, SUR2A, etc.). This allows for the study of specific

channel compositions.

Recording Configuration: The inside-out patch-clamp configuration is commonly used. A

micropipette forms a high-resistance seal with the cell membrane, and a small patch of the

membrane containing the channels is excised. This exposes the intracellular face of the

channels to the bath solution.

Solutions: The pipette (extracellular) solution and bath (intracellular) solution are formulated

with KCl as the primary charge carrier (e.g., 140 mM KCl, 10 mM HEPES, 1 mM EGTA).

Compound Application: The test compound (e.g., Tifenazoxide, glibenclamide) and

nucleotides (ATP, ADP) are added to the bath solution at various concentrations to assess

their effects on channel activity.

Data Acquisition and Analysis: Channel currents are recorded and digitized. The open

probability (Po) of the channel is calculated. For openers, the concentration that produces

50% of the maximal effect (EC50) is determined. For inhibitors, the concentration that

causes 50% inhibition (IC50) is calculated.

Ion Flux Assays (e.g., Thallium or ⁸⁶Rb⁺ Efflux)
Objective: To measure the functional activity of K-ATP channels in a higher-throughput format

by tracking the movement of a surrogate ion.

Methodology:

Cell Culture: Stably transfected cell lines expressing the desired Kir6/SUR combination are

plated in multi-well plates (e.g., 96- or 384-well).
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Ion Loading: Cells are loaded with either a radioactive potassium surrogate, Rubidium-86

(⁸⁶Rb⁺), or a fluorescent thallium-sensitive dye.

Assay Initiation: An efflux buffer containing a low concentration of the surrogate ion is added

to create a gradient. This buffer will also contain the test compounds at various

concentrations. To stimulate channel opening, a K-ATP opener (like pinacidil for SUR2 or

VU0071063 for SUR1) or metabolic inhibitors can be used as a positive control or to

establish a baseline of activity against which inhibitors are tested.

Measurement:

⁸⁶Rb⁺ Efflux: After a set incubation time, the amount of ⁸⁶Rb⁺ released into the

supernatant is measured using a scintillation counter.

Thallium Flux: The influx of thallium into the cells is measured by monitoring the change in

fluorescence of the intracellular dye.

Data Analysis: The amount of ion flux is plotted against the compound concentration to

determine EC50 or IC50 values. This method allows for the screening of large compound

libraries to identify novel SUR1 modulators.
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Caption: A typical experimental workflow for identifying and characterizing SUR1 modulators.

Conclusion
Tifenazoxide stands out as a highly potent and selective SUR1/Kir6.2 channel opener, offering

significant advantages over less selective compounds like diazoxide for both research and

potential therapeutic applications. The comparison with SUR1 inhibitors, such as the
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sulfonylurea glibenclamide, highlights the diverse therapeutic possibilities of targeting this

channel. While inhibitors are established treatments for type 2 diabetes and show promise in

neuroprotection by blocking the SUR1-TRPM4 channel, selective openers like Tifenazoxide
provide a means to suppress cellular excitability, with potential applications in conditions of

hormone hypersecretion. The continued development and characterization of selective SUR1

modulators, guided by robust experimental protocols, will be critical for advancing treatments

for a range of metabolic and neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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